11,12-DiHETE
11,12-DiHETE
(±)11-DiHETE is a dihydroxy metabolite of EPA produced by cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase. Plasma levels of (±)11-DiHETE are increased over baseline after an oral dose of 1008 mg EPA.
11,12-DiHETE is a dihydroxy metabolite of EPA produced by cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase. Plasma levels of 11,12-DiHETE are increased over baseline after an oral dose of 1008 mg EPA.
11,12-DiHETE is a dihydroxy metabolite of EPA produced by cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase. Plasma levels of 11,12-DiHETE are increased over baseline after an oral dose of 1008 mg EPA.
Brand Name:
Vulcanchem
CAS No.:
867350-92-3
VCID:
VC21140379
InChI:
InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h3-4,6,8-10,12-13,18-19,21-22H,2,5,7,11,14-17H2,1H3,(H,23,24)/b4-3-,8-6-,12-9-,13-10-
SMILES:
CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O
Molecular Formula:
C20H32O4
Molecular Weight:
336.5 g/mol
11,12-DiHETE
CAS No.: 867350-92-3
Cat. No.: VC21140379
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (±)11-DiHETE is a dihydroxy metabolite of EPA produced by cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase. Plasma levels of (±)11-DiHETE are increased over baseline after an oral dose of 1008 mg EPA. 11,12-DiHETE is a dihydroxy metabolite of EPA produced by cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase. Plasma levels of 11,12-DiHETE are increased over baseline after an oral dose of 1008 mg EPA. |
|---|---|
| CAS No. | 867350-92-3 |
| Molecular Formula | C20H32O4 |
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | (5Z,8Z,14Z,17Z)-11,12-dihydroxyicosa-5,8,14,17-tetraenoic acid |
| Standard InChI | InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h3-4,6,8-10,12-13,18-19,21-22H,2,5,7,11,14-17H2,1H3,(H,23,24)/b4-3-,8-6-,12-9-,13-10- |
| Standard InChI Key | DNPZYIPMAWRQQE-BVILWSOJSA-N |
| Isomeric SMILES | CC/C=C\C/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O |
| SMILES | CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |
| Canonical SMILES | CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |
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